Pyrocincholic acid methyl ester
Overview
Description
Pyrocincholic acid methyl ester is a triterpenoid compound derived from the herbs of Nauclea officinalis. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrocincholic acid methyl ester can be synthesized through esterification reactions. One common method involves the reaction of pyrocincholic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced catalysts and optimized reaction conditions to minimize by-products and improve purity .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield pyrocincholic acid and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Pyrocincholic acid and methanol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding alcohol of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrocincholic acid methyl ester involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound may exert its effects by binding to receptors or enzymes involved in these pathways, thereby influencing cellular responses .
Comparison with Similar Compounds
Methyl butyrate: An ester with a pleasant odor, commonly used in flavorings and fragrances.
Ethyl acetate: Another ester widely used as a solvent in various industrial applications.
Uniqueness: Pyrocincholic acid methyl ester stands out due to its complex triterpenoid structure and significant biological activities. Unlike simpler esters like methyl butyrate and ethyl acetate, this compound exhibits unique bioactive properties that make it valuable in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
methyl (4aS,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21-,22-,23-,24-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJLCVYGDWRBEN-DVXVSMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C3CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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